2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole
Overview
Description
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole is a synthetic compound that belongs to the indole family. . The presence of the 4-chlorophenyl and pentafluorosulfanyl groups in this compound adds unique chemical properties that make it an interesting subject for research.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and other suitable reagents.
Reaction Conditions: The reaction is carried out under reflux conditions using methanesulfonic acid (MsOH) in methanol (MeOH) as the solvent.
Purification: The product is purified using column chromatography with a mixture of dichloromethane (CH2Cl2) and isopropanol as the eluent.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Chloroindole: Studied for its potential biological activities.
The presence of the pentafluorosulfanyl group in this compound makes it unique, providing enhanced stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVHIMFYSGGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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